Regaloside A
Overview
Description
Regaloside A, identified as an acylated glycerol glucoside, was isolated from the fresh bulbs of Lilium regale. It is known for its bitter taste (Shimomura et al., 1988).
Synthesis Analysis
Although there isn't specific information on the synthesis of Regaloside A, similar compounds have been synthesized using intricate chemical processes. For example, the asymmetric total synthesis of various natural products, involving complex reaction cascades, showcases the type of methodology that might be employed in the synthesis of compounds like Regaloside A (Sasaki et al., 2010).
Molecular Structure Analysis
The structure of Regaloside A has been determined through spectral and chemical evidence. It is characterized as (2S)-1-O-p-coumaroyl-3-O-β-d-glucopyranosylglycerol (Shimomura et al., 1988).
Chemical Reactions and Properties
While specific chemical reactions and properties of Regaloside A are not detailed, research on similar glycosides suggests complex chemical behaviors and interactions. For example, studies on hyperoside, a galactopyranoside, involved understanding its molecular structure, chemical reactions, and potential applications, which might be analogous to the studies on Regaloside A (Liu et al., 2019).
Scientific Research Applications
Antioxidant Research
- Field : This application falls under the field of antioxidant research .
- Application Summary : Regaloside A, a phenylpropanoid, shows significant DPPH radical scavenging activity . This means it has the potential to neutralize harmful free radicals in the body, which are often associated with chronic diseases and aging.
- Methods and Procedures : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging effectiveness of potential antioxidants . In this assay, the antioxidants are tested for their ability to reduce the DPPH radical to the non-radical form.
- Results : Regaloside A shows significant DPPH radical scavenging activity of 58.0% at 160 ppm .
Anti-inflammatory Research
- Field : This application falls under the field of anti-inflammatory research .
- Application Summary : Regaloside A has been found to have anti-inflammatory activity . It has been isolated from the flowers of Lilium Asiatic hybrids .
- Methods and Procedures : The anti-inflammatory activity of Regaloside A is typically evaluated using assays that measure the expression of inflammation-related enzymes such as iNOS and COX-2 .
- Results : At a concentration of 50 μg/mL, Regaloside A inhibited the expression of iNOS to 70.3 ± 4.07, and decreased COX-2 expression to 131.6 ± 8.19 . It also decreased the ratio of p-p65/p-65 to 40.7 ± 1.30, and the expression of VCAM-1 to 48.6 ± 2.65 .
Natural Product Extraction
- Field : This application falls under the field of natural product extraction .
- Application Summary : Regaloside A, along with other phenolic acids such as regaloside B and regaloside C, can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents (DESs) . This method also allows for the simultaneous extraction of polysaccharides .
- Methods and Procedures : The extraction process involves the use of DESs under optimized conditions: an extraction temperature of 50 °C, an extraction time of 40 min, a solid–liquid ratio of 1:25, and a ratio of water in the DES of 20% . The extracted amounts of regaloside B, regaloside C, and regaloside E reached 0.31 ± 0.06 mg g −1, 0.29 ± 0.03 mg g −1, and 3.04 ± 0.38 mg g −1, respectively .
- Results : The extraction efficiencies using DESs were higher than those obtained using conventional organic solvents . The polysaccharide levels were measured and compared with those obtained using a conventional hot water extraction method, and equivalent extraction efficiencies were obtained .
Immunology
- Field : This application falls under the field of immunology .
- Application Summary : Regaloside A has been found to have an effect on the NF-κB pathway, which plays a crucial role in immune responses .
- Methods and Procedures : The effect of Regaloside A on the NF-κB pathway is typically evaluated using assays that measure the expression of inflammation-related enzymes such as iNOS and COX-2 . In these assays, cells are treated with LPS (1 μg/ml; pretreatment for 15 min) and then with Regaloside A (50 μg/mL; 2 hours) .
- Results : Regaloside A inhibits the expression of iNOS to 70.3, decreasing COX-2 expression to 131.6 . It also decreases the ratio of p-p65/p-65 to 40.7 . In addition, Regaloside A decreases the expression of VCAM-1 to 48.6 in HASMCs with TNF-a (10 ng/ml; for 12 h) .
Safety And Hazards
properties
IUPAC Name |
[(2S)-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13?,15?,16?,17?,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADHSFRQMFRWLS-MUWVXHEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@H](COC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420045 | |
Record name | Regaloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Regaloside A | |
CAS RN |
114420-66-5 | |
Record name | Regaloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.